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Compound of Interest |

Compound Name: 3-Chloro-2-methoxyphenol
CAS No.: 77102-92-2
Cat. No.: B1584002
- 7

CAS Registry Number: 77102-92-2 Synonyms: 3-Chloroguaiacol, 2-Methoxy-3-chlorophenol

Executive Summary

3-Chloro-2-methoxyphenol is a trisubstituted benzene derivative characterized by a crowded
1,2,3-substitution pattern.[1] Unlike its more common isomers (4-chloro or 5-chloroguaiacol),
the 3-chloro variant places the halogen atom adjacent to the methoxy group, creating a unigue
steric and electronic environment. This "ortho-ortho" matif is highly valued in medicinal
chemistry for forcing conformational locks in drug-target interactions and blocking metabolic
hot-spots on the aromatic ring.

This guide details the compound's physicochemical properties, a validated synthetic route
overcoming the regioselectivity challenges of direct chlorination, and its application in modern
drug discovery.

Chemical Identity & Physicochemical Properties[2]
[31[4][5][6][7]1[8][9][10][11]
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Property Data
Molecular Formula C7H-CIO2
Molecular Weight 158.58 g/mol
Colorless to pale yellow oil (may solidify at low
Appearance
temps)
B Soluble in DCM, Chloroform, DMSO, Methanol;
Solubility . .
Sparingly soluble in water
o ~7.5 - 8.0 (Predicted; more acidic than guaiacol
Acidity (pKa) ) )
due to inductive effect of CI)
SMILES COclc(ClceeclO
InChl Key JMRPFKGSKYTUSD-UHFFFAOYSA-N

Spectroscopic Signature

The following NMR data serves as a reference for purity verification.

« 1H NMR (400 MHz, CDCl3): & 6.96—6.86 (m, 3H, Ar-H), 5.75 (br s, 1H, OH), 3.93 (s, 3H,
OCHs).

e 13C NMR (100 MHz, CDCls): & 150.1 (C-O), 143.3 (C-0), 126.9 (C-H), 125.1 (C-Cl), 121.7
(C-H), 114.2 (C-H), 61.1 (OCHs).

Synthetic Methodology

Direct chlorination of guaiacol (2-methoxyphenol) typically yields a mixture of 4-chloro and 6-
chloro isomers due to the directing power of the hydroxyl group. Accessing the 3-chloro isomer
requires a Directed Functionalization Strategy, most reliably achieved via the Baeyer-Villiger
oxidation of the corresponding benzaldehyde.

Validated Protocol: Baeyer-Villiger Oxidation Route

This route ensures regiochemical integrity by establishing the carbon skeleton prior to phenol
formation.
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Step 1: Precursor Preparation (Methylation)

Reactants: 3-Chloro-2-hydroxybenzaldehyde, Methyl lodide (Mel), Potassium Carbonate
(K2CO:3). Solvent: DMF. Procedure: The starting material, 3-chlorosalicylaldehyde, is
methylated to protect the phenol and lock the conformation. Outcome: 3-Chloro-2-
methoxybenzaldehyde.[2][3]

Step 2: Oxidation & Hydrolysis (The Core Synthesis)

Reactants: 3-Chloro-2-methoxybenzaldehyde, m-Chloroperbenzoic acid (m-CPBA). Solvent:
Dichloromethane (DCM). Mechanism: The aldehyde is oxidized to the formate ester via m-
CPBA. Subsequent basic hydrolysis yields the phenol.

Detailed Workflow:

Dissolve 3-Chloro-2-methoxybenzaldehyde (1.0 eq) in DCM.

e Add m-CPBA (1.3 eq) portion-wise at 0°C.

 Stir at room temperature for 18 hours. Monitor by TLC for disappearance of aldehyde.
e Quench with saturated NaHCOs and extract with DCM.

» Dissolve the crude formate ester in Methanol/Water.

¢ Add NaOH (2.0 eq) and stir for 1 hour to hydrolyze the ester.

 Acidify with HCI (1M) and extract into Ethyl Acetate.

 Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the logical flow of this synthesis, highlighting the critical
oxidation step.

3-Chloro-2-
methoxyphenol
(Target)

3-Chloro-2- Methylation 3-Chloro-2- Baeyer-Villiger Formate Ester Hydrolysis
hydroxybenzaldehyde (Mel, K2CO3) methoxybenzaldehyde (m-CPBA) Intermediate (NaOH/MeOH)
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Figure 1: Synthetic pathway via Baeyer-Villiger oxidation, bypassing regioselectivity issues of
direct halogenation.

Applications in Drug Discovery

3-Chloro-2-methoxyphenol is not merely a solvent or reagent; it is a high-value scaffold used
to optimize the pharmacokinetics (PK) and pharmacodynamics (PD) of small molecule drugs.

[4]

Metabolic Stability & Blocking

The C3-Chlorine atom serves as a metabolic block. In unsubstituted guaiacols, the positions
ortho and para to the electron-donating groups are susceptible to oxidative metabolism
(CYP450 hydroxylation).

o Mechanism: The chlorine atom at C3 sterically and electronically deactivates the adjacent
positions, extending the half-life (

) of the drug candidate.

Isosteres in PDE4 and Sodium Channel Inhibitors

This moiety appears in patent literature for:

o PDE4 Inhibitors: Used in respiratory therapeutics (COPD, Asthma). The chloroguaiacol motif
mimics the catechol ether pharmacophore found in Rolipram but with altered lipophilicity.

e Navl.7/Navl1.8 Modulators: Used in pain management. The 3-chloro-2-methoxy phenyl ring
is often linked via an amide or ether linkage to a heteroaryl core, providing critical
hydrophobic contacts within the receptor pocket.

Electronic Tuning (The "Dual Nature")

The combination of the electron-withdrawing Chlorine (

-hole positive potential) and the electron-donating Methoxy oxygen (negative potential) creates
a unique electrostatic surface. This allows the molecule to engage in orthogonal multipolar
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interactions with protein residues, often superior to simple methyl or fluoro substitutions.

Safety & Handling (SDS Summary)

As a phenolic compound, 3-Chloro-2-methoxyphenol requires strict adherence to safety
protocols.

e Hazards:
o H302: Harmful if swallowed.
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

» PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of vapors.

» Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as phenols
can oxidize over time, turning pink/brown.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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